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molecular formula C13H20O B8393963 2,7,9-Trimethylspiro[4,5]dec-7-en-1-one

2,7,9-Trimethylspiro[4,5]dec-7-en-1-one

Cat. No. B8393963
M. Wt: 192.30 g/mol
InChI Key: FTJUGKSLVZQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07256170B2

Procedure details

N-Butyllithium (1.6 M in hexanes, 172 ml, 0.275 mol) was added to a solution of diisopropylamine (30.4 g, 0.3 mol) in THF (300 ml), while maintaining the internal temperature around −40° C. Then DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone) (38.4 g, 0.3 mol) was added, followed, after 15 minutes, by a mixture of 6,8 and 7,9-dimethylspiro[4,5]dec-7-en-1-one (44.74 g, 0.25 mol) in THF (50 ml) in 30 minutes. After stirring for 30 more minutes, methyl iodide (106 g, 0.75 mol) was added rapidly. After 15 minutes, the reaction was quickly warmed up to 0° C. Acetic acid (18.6 g, 0.31 mol) was added and the reaction warmed up to room temperature. The reaction was quenched with water (500 ml) and extracted twice with pentane. Each organic fraction was treated successively with water, aqueous NaHSO3, aqueous saturated NaHCO3, and brine. Combined organic fractions were dried over Na2SO4. The liquid obtained after filtration and evaporation of solvents was purified by bulb to bulb distillation (B.p.=105° C./0.47 mbar). The title product was obtained as a colorless liquid (42.85 g, yield=89%), as a mixture of isomers.
Quantity
172 mL
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
38.4 g
Type
reactant
Reaction Step Two
Name
7,9-dimethylspiro[4,5]dec-7-en-1-one
Quantity
44.74 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
106 g
Type
reactant
Reaction Step Four
Quantity
18.6 g
Type
reactant
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2]CC[CH2-].C(NC(C)C)(C)C.CN1C(=O)N(C)CCC1.[CH3:22][C:23]1[CH2:24][C:25]2([CH2:31][CH:32]([CH3:34])[CH:33]=1)[C:29](=[O:30])[CH2:28][CH2:27][CH2:26]2.CI.C(O)(=O)C>C1COCC1>[CH3:2][CH:28]1[CH2:27][CH2:26][C:25]2([CH2:31][CH:32]([CH3:34])[CH:33]=[C:23]([CH3:22])[CH2:24]2)[C:29]1=[O:30] |f:0.1|

Inputs

Step One
Name
Quantity
172 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
38.4 g
Type
reactant
Smiles
CN1CCCN(C1=O)C
Step Three
Name
7,9-dimethylspiro[4,5]dec-7-en-1-one
Quantity
44.74 g
Type
reactant
Smiles
CC=1CC2(CCCC2=O)CC(C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
106 g
Type
reactant
Smiles
CI
Step Five
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added rapidly
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was quickly warmed up to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed up to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with pentane
ADDITION
Type
ADDITION
Details
Each organic fraction was treated successively with water, aqueous NaHSO3, aqueous saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic fractions were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The liquid obtained
FILTRATION
Type
FILTRATION
Details
after filtration and evaporation of solvents
DISTILLATION
Type
DISTILLATION
Details
was purified by bulb to bulb distillation (B.p.=105° C./0.47 mbar)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1C(C2(CC1)CC(=CC(C2)C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 42.85 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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